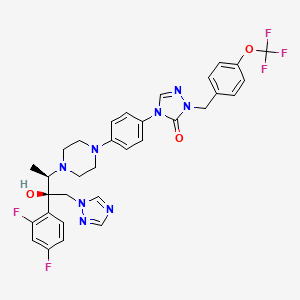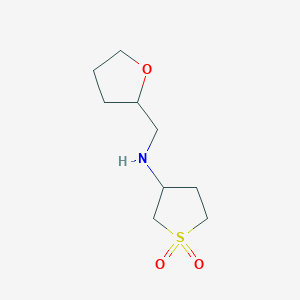
1,1-dioxo-N-(2-oxolanylmethyl)-3-thiolanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-dioxo-N-(2-oxolanylmethyl)-3-thiolanamine is a member of tetrahydrothiophenes.
科学的研究の応用
Synthesis and Polymer Chemistry
- Synthesis of Glycerin Carbonate-Based Intermediates: Research by Benyahya et al. (2011) explored the synthesis of dicyclocarbonates using UV thiol–ene coupling, crucial in creating polyhydroxyurethanes without isocyanate. These polymers have applications in materials science due to their specific thermal and molecular properties (Benyahya et al., 2011).
Chemical Reactions and Compounds
- Functionalization of 1,3-Dioxolane: Zeng et al. (2018) discussed a metal-free method to transform 1,3-dioxolane to α-amino aldehydes. This process has implications in organic synthesis, expanding the range of available synthetic routes for complex molecules (Zeng et al., 2018).
Medical and Biological Applications
- Interaction with Nitric Oxide: Foresti et al. (1997) investigated how thiol compounds interact with nitric oxide in regulating heme oxygenase-1 induction in endothelial cells. This research provides insights into the cellular mechanisms of antioxidants and their role in cellular protection and signaling (Foresti et al., 1997).
- Biologically Compatible Thiol-Selective Reagents: A study by Chen et al. (2017) introduced a heteroaromatic alkylsulfone as a selective -SH blocking reagent, highlighting its significance in biological research, particularly in proteomics and redox studies (Chen et al., 2017).
特性
分子式 |
C9H17NO3S |
|---|---|
分子量 |
219.3 g/mol |
IUPAC名 |
1,1-dioxo-N-(oxolan-2-ylmethyl)thiolan-3-amine |
InChI |
InChI=1S/C9H17NO3S/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9/h8-10H,1-7H2 |
InChIキー |
FKPZYRCJJKDBAX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC2CCS(=O)(=O)C2 |
正規SMILES |
C1CC(OC1)CNC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B1224961.png)

![2-(3-ethylphenoxy)-N-[4-(2-pyridinylsulfamoyl)phenyl]acetamide](/img/structure/B1224967.png)
![1-(4-bromophenyl)-2-[3-[(4-chloroanilino)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-4-ium-1-yl]ethanone](/img/structure/B1224968.png)
![N-[2-methyl-5-(1-piperidinylsulfonyl)phenyl]-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B1224970.png)
![2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide](/img/structure/B1224971.png)
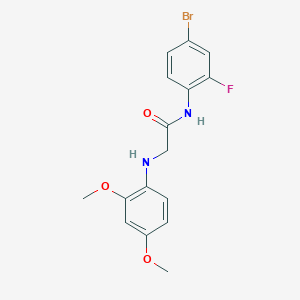
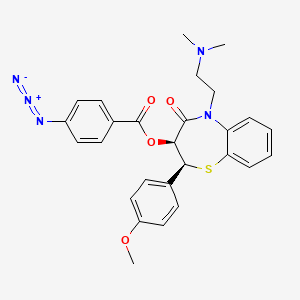

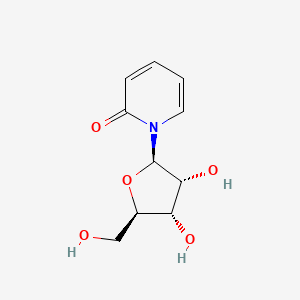
![1-[(2S)-2-[Methyl[(3,4-dichlorophenyl)acetyl]amino]-3-methylbutyl]pyrrolidine](/img/structure/B1224979.png)
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1224980.png)
